2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate

Vue d'ensemble

Description

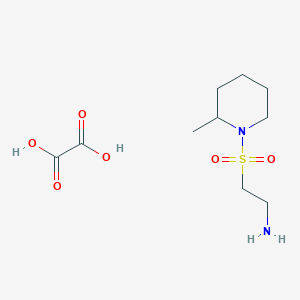

2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate is a chemical compound with the molecular formula C10H20N2O6S. It is primarily used in proteomics research applications . This compound is known for its unique structural features, which include a piperidine ring substituted with a methyl group and a sulfonyl group, as well as an ethylamine moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate typically involves the following steps:

Formation of 2-Methyl-piperidine-1-sulfonyl chloride: This intermediate is prepared by reacting 2-methylpiperidine with chlorosulfonic acid.

Reaction with Ethylamine: The 2-methyl-piperidine-1-sulfonyl chloride is then reacted with ethylamine to form 2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine.

Formation of Oxalate Salt: Finally, the 2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine is reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The ethylamine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted ethylamine derivatives.

Applications De Recherche Scientifique

Biological Activities

1. Pharmacological Research:

2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate has been investigated for its potential as a pharmacological agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

2. Neuropharmacology:

Research indicates that compounds with piperidine structures often exhibit neuroactive properties. This compound could be explored for its effects on neurotransmitter systems, potentially contributing to treatments for neurological disorders.

3. Antimicrobial Studies:

Preliminary studies suggest that sulfonamide derivatives can possess antimicrobial activity. Investigating the efficacy of this compound against various pathogens could reveal its potential as an antimicrobial agent.

Applications in Medicinal Chemistry

The compound's unique structure allows for modifications that can enhance its biological activity. Researchers are exploring:

- Lead Compound Development: As a lead compound for synthesizing new analogs with improved pharmacological profiles.

- Drug Formulation: Potential incorporation into drug formulations aimed at targeting specific diseases, particularly those related to the central nervous system.

Mécanisme D'action

The mechanism of action of 2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, affecting their structure and function. The ethylamine moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methylpiperidine-1-sulfonyl chloride: This compound is an intermediate in the synthesis of 2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate.

2-{4-[(2-Methyl-1-piperidinyl)sulfonyl]phenyl}ethanamine: Another compound with a similar sulfonyl-piperidine structure.

Uniqueness

This compound is unique due to its combination of a piperidine ring, sulfonyl group, and ethylamine moiety. This structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.

Activité Biologique

2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and relevant case studies that highlight its efficacy and applications.

The compound has the following chemical structure and properties:

- Chemical Formula : C10H20N2O6S

- CAS Number : 1185304-34-0

Synthesis involves several key steps:

- Formation of 2-Methyl-piperidine-1-sulfonyl chloride by reacting 2-methylpiperidine with chlorosulfonic acid.

- Reaction of the sulfonyl chloride with ethylamine to yield 2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine.

- Final formation of the oxalate salt through reaction with oxalic acid.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly through the modulation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. The compound acts as an inhibitor of their reuptake, enhancing neurotransmission in the central nervous system.

Target Interactions

- Monoaminergic System : The compound significantly affects serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions.

- Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased levels of acetylcholine, a neurotransmitter involved in cholinergic signaling.

Biochemical Pathways

The compound's activity involves several biochemical pathways:

- Inhibition of AChE/BChE : This inhibition leads to elevated acetylcholine levels, which can enhance synaptic transmission and potentially improve cognitive functions.

- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, resulting in various metabolites that may also exhibit biological activity.

Pharmacokinetics

The pharmacokinetics of this compound indicate:

- Absorption : Rapidly absorbed following administration.

- Distribution : Distributed widely throughout body tissues.

- Excretion : Primarily excreted through renal pathways.

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of the compound in animal models of neurodegeneration. Results indicated that treatment with this compound led to:

- Significant reductions in neuronal apoptosis markers.

- Improved cognitive performance in behavioral tests .

Study 2: Anticancer Activity

Research on cancer cell lines (e.g., U87 glioblastoma) demonstrated that the compound induces cytotoxicity and apoptosis. Key findings included:

- Upregulation of apoptotic markers (cleaved caspase-3).

- Increased activities of caspases involved in programmed cell death .

Dosage Effects

Dosage studies reveal a biphasic response:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate, and how can purity be optimized?

Methodological Answer: The synthesis typically involves sulfonylation of 2-(2-Methyl-piperidine)ethylamine using a sulfonyl chloride derivative (e.g., bis(dimethylamino)chlorophosphine or similar reagents ). The oxalate salt is formed by reacting the free base with oxalic acid in ethanol, followed by recrystallization. To optimize purity:

- Use column chromatography (silica gel, eluent: CHCl/MeOH gradient) to isolate intermediates.

- Monitor reaction progress via TLC (R ~0.3 in 9:1 CHCl/MeOH).

- Characterize the final product using H/C NMR and IR spectroscopy (e.g., sulfonyl S=O stretch at ~1150–1250 cm) .

Q. How should researchers design analytical methods for quantifying this compound in complex matrices?

Methodological Answer: Reverse-phase HPLC with UV detection (λ = 210–230 nm) is recommended. Key parameters:

- Mobile phase: Methanol/buffer (65:35 v/v), adjusted to pH 4.6 with glacial acetic acid and sodium acetate .

- Column: C18 (5 µm, 250 × 4.6 mm).

- Flow rate: 1.0 mL/min.

- Validation: Assess linearity (R > 0.99), LOD (0.1 µg/mL), and recovery (>95%) using spiked samples.

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility and stability data under varying pH conditions?

Methodological Answer: Contradictions often arise from differences in buffer systems or salt forms. Systematic approaches include:

- Solubility studies: Test the oxalate salt in buffers (pH 1–10) at 25°C and 37°C. Oxalate salts generally exhibit higher solubility in acidic media (pH < 4.6) due to protonation of the amine .

- Stability assays: Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., free sulfonamide or oxalic acid) can indicate hydrolysis pathways .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound in receptor-binding assays?

Methodological Answer: A 2 factorial design is effective for SAR optimization :

- Variables: Substituent size (methyl vs. ethyl), sulfonyl group orientation, and oxalate counterion.

- Response metrics: Binding affinity (IC), selectivity (e.g., vs. histamine H1 receptors ).

- Data analysis: Use ANOVA to identify significant variables (p < 0.05) and interactions.

Q. How can impurity profiles be systematically analyzed and controlled during scale-up synthesis?

Methodological Answer:

- Impurity identification: Employ LC-MS to detect byproducts (e.g., N-ethylated analogs or sulfonic acid derivatives) .

- Control strategies:

- Limit reaction temperature to <50°C to suppress dimerization.

- Use scavenger resins (e.g., polymer-bound sulfonic acid) to trap unreacted amines.

- Specifications: Set thresholds for key impurities (e.g., ≤0.15% for sulfonate esters) per ICH guidelines .

Propriétés

IUPAC Name |

2-(2-methylpiperidin-1-yl)sulfonylethanamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S.C2H2O4/c1-8-4-2-3-6-10(8)13(11,12)7-5-9;3-1(4)2(5)6/h8H,2-7,9H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYMXZYTRUELDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)CCN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.